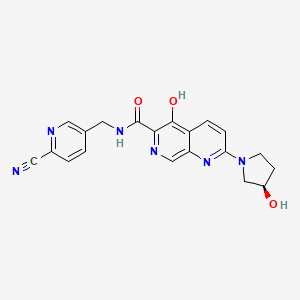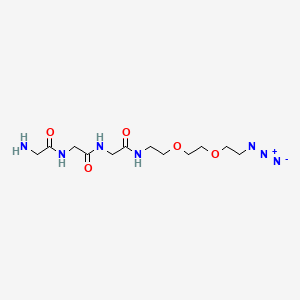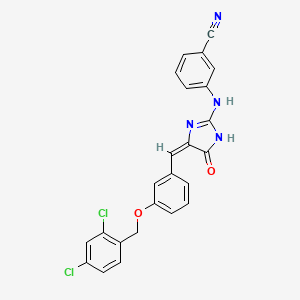
PI5P4K-|A-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphatidylinositol 5-phosphate 4-kinase inhibitor 2 (PI5P4K-|A-IN-2) is a potent and selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. This family of lipid kinases plays a crucial role in regulating cellular signaling pathways, particularly those involved in cancer, neurodegeneration, and immunological disorders . This compound has emerged as a valuable tool in scientific research due to its ability to selectively inhibit PI5P4K activity, making it a promising candidate for therapeutic development.
Métodos De Preparación
The synthesis of PI5P4K-|A-IN-2 involves several key steps. The preparation of the lipid substrate is crucial for the development of a robust and miniaturizable lipid kinase assay . The substrate preparation is novel and allows the rapid production of a dimethyl sulfoxide (DMSO)-containing substrate solution without the need for lengthy liposome preparation protocols . This method enables the scale-up of this traditionally difficult type of assay, making it suitable for high-throughput screening applications.
Análisis De Reacciones Químicas
PI5P4K-|A-IN-2 undergoes various chemical reactions, including covalent binding to cysteines outside the PI5P4K active site . This covalent interaction is essential for its inhibitory effects on PI5P4K enzymes. The compound has been shown to inhibit PI5P4K activity in biochemical and cellular assays, leading to defects in autophagy and upregulation of transcription factor EB (TFEB) signaling . Common reagents used in these reactions include ATP-competitive inhibitors and other kinase inhibitors .
Aplicaciones Científicas De Investigación
PI5P4K-|A-IN-2 has a wide range of scientific research applications. In cancer research, it has been demonstrated to inhibit cancer cell proliferation and induce autophagy disruption . The compound has also shown potential in neurodegenerative disease research by regulating cell signaling pathways involved in autophagy and stress responses . Additionally, this compound has applications in immunological disorders, where it modulates immune cell function and signaling . Its ability to selectively inhibit PI5P4K activity makes it a valuable tool for studying the role of these kinases in various disease contexts.
Mecanismo De Acción
The mechanism of action of PI5P4K-|A-IN-2 involves covalent binding to unique cysteines outside the PI5P4K active site . This binding disrupts the normal function of PI5P4K enzymes, leading to defects in autophagy and upregulation of TFEB signaling . The compound’s inhibitory effects on PI5P4K activity result in the disruption of cellular processes such as autophagosome clearance and lysosome function . These effects are similar to those observed with genetic deletion of PI5P4K enzymes .
Comparación Con Compuestos Similares
PI5P4K-|A-IN-2 is unique in its ability to selectively inhibit PI5P4K activity through covalent binding to cysteines outside the active site . Similar compounds include NIH-12848, a selective PI5P4Kγ inhibitor that targets the PI5P-binding site . Another compound, THZ-P1-2, also inhibits PI5P4K activity but through a different mechanism involving covalent binding to a disordered loop in PI5P4Kα/β/γ . These compounds highlight the diversity of approaches used to target PI5P4K enzymes and underscore the uniqueness of this compound in its mode of action.
Conclusion
This compound is a potent and selective inhibitor of the PI5P4K family of lipid kinases. Its unique mechanism of action and wide range of scientific research applications make it a valuable tool for studying the role of PI5P4K enzymes in various disease contexts. The compound’s ability to disrupt autophagy and modulate cellular signaling pathways highlights its potential as a therapeutic candidate for cancer, neurodegenerative diseases, and immunological disorders.
Propiedades
Fórmula molecular |
C24H16Cl2N4O2 |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+ |
Clave InChI |
ICNLBLZJKQLAJO-SSDVNMTOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


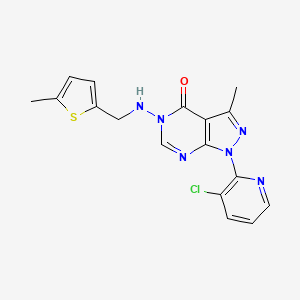

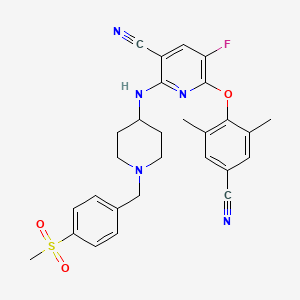
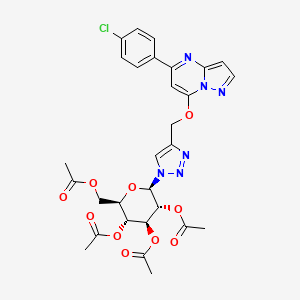
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
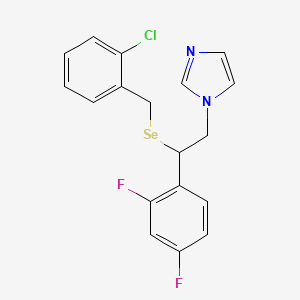
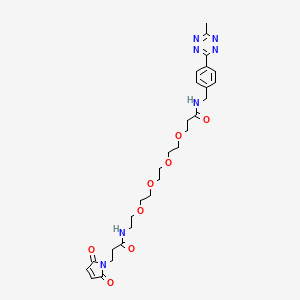
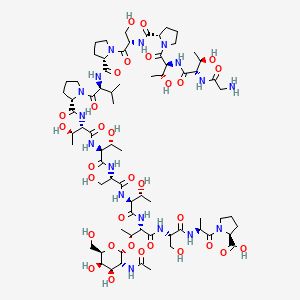
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)


